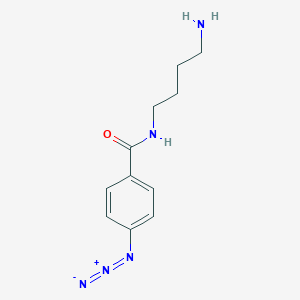
N-(4-Azidobenzoyl)putrescine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Azidobenzoyl)putrescine, also known as this compound, is a useful research compound. Its molecular formula is C11H15N5O and its molecular weight is 233.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Protein Labeling and Cross-linking
- N-(4-Azidobenzoyl)putrescine is utilized to label proteins for subsequent identification and analysis. For instance, it has been shown to covalently bind to rabbit skeletal muscle actin, enabling researchers to study actin dynamics and interactions within the cytoskeleton . This cross-linking capability is crucial for understanding the structural organization of proteins in cellular environments.
-
Studying Protein-Protein Interactions
- The compound facilitates the investigation of protein-protein interactions by allowing researchers to capture transient complexes under physiological conditions. In one study, it was used to investigate the interactions between actin and other binding partners, providing insights into cellular motility mechanisms .
- Photoaffinity Labeling in Drug Discovery
Case Study 1: Actin Dynamics
A study demonstrated the use of this compound in labeling F-actin in rabbit skeletal muscle. The research highlighted how this labeling technique allowed for the examination of actin filament dynamics and interactions with other cytoskeletal components under different cellular conditions .
Case Study 2: Protein Interaction Mapping
Another investigation utilized this compound to map protein interactions in human cancer cell lines. The study revealed critical insights into how specific proteins interact during cell proliferation, which could inform therapeutic strategies against cancer .
Data Tables
Table 1: Summary of Applications of this compound
Table 2: Case Study Results on Actin Dynamics
Propiedades
Número CAS |
143693-47-4 |
|---|---|
Fórmula molecular |
C11H15N5O |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
N-(4-aminobutyl)-4-azidobenzamide |
InChI |
InChI=1S/C11H15N5O/c12-7-1-2-8-14-11(17)9-3-5-10(6-4-9)15-16-13/h3-6H,1-2,7-8,12H2,(H,14,17) |
Clave InChI |
NNPASHXQOFJAKY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCCCCN)N=[N+]=[N-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCCCN)N=[N+]=[N-] |
Key on ui other cas no. |
143693-47-4 |
Sinónimos |
N-(4-azidobenzoyl)putrescine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















